molecular formula C15H31NO2 B14639312 N-Hydroxy-N-methyltetradecanamide CAS No. 56866-26-3

N-Hydroxy-N-methyltetradecanamide

Cat. No.: B14639312
CAS No.: 56866-26-3
M. Wt: 257.41 g/mol
InChI Key: CPLKJNGRGNRDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-methyltetradecanamide (CAS 56866-26-3) is a synthetic alkylamide of interest in biochemical and pharmacological research. Alkylamides are a class of bioactive compounds structurally characterized by an amide bond linking a fatty acid chain to an amine moiety . This particular compound features a tetradecanamide chain, making it a valuable reference standard and building block in the study of the structure-activity relationships of natural alkylamides . Researchers utilize this compound to investigate the diverse pharmacological effects exhibited by alkylamides, which, based on studies of related compounds, include immunomodulatory, anti-inflammatory, antimicrobial, and analgesic activities . Its mechanism of action is an area of active investigation, as alkylamides are known to interact with various biological targets; some natural analogs have been reported to modulate signaling pathways such as those involving jasmonic acid and MPK6, or to activate the cannabinoid type 2 (CB2) receptor, contributing to their observed anti-inflammatory effects . In the laboratory, this compound can be analyzed and quantified using advanced chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS), which is a standard method for the sensitive and selective detection of alkylamides in complex matrices . This compound is provided for research purposes in pharmacology, medicinal chemistry, and plant biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56866-26-3

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-hydroxy-N-methyltetradecanamide

InChI

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(2)18/h18H,3-14H2,1-2H3

InChI Key

CPLKJNGRGNRDIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)O

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of hydroxylamine derivatives but may promote side reactions at elevated temperatures. Mixed solvent systems (e.g., THF:H₂O 4:1) balance reactivity and solubility while facilitating workup procedures.

Temperature Modulation

Low-temperature reactions (–10°C to 0°C) improve selectivity in acid chloride aminolysis by slowing competing hydrolysis. Conversely, microwave-assisted solid-phase synthesis benefits from controlled heating at 50–80°C to accelerate coupling kinetics.

Stoichiometric Considerations

A 1.2:1 molar ratio of N-methylhydroxylamine to tetradecanoic acid derivative ensures complete conversion while minimizing reagent waste. Excess hydroxylamine (>2 eq) may lead to di- or tri-substituted byproducts.

Analytical Characterization

Confirming the structure and purity of this compound requires multimodal analysis:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Methyl protons adjacent to the hydroxyl group resonate at δ 3.1–3.3 ppm as a singlet, while the N-hydroxy proton appears as a broad peak at δ 8.5–9.0 ppm.
    • ¹³C NMR : The carbonyl carbon (C=O) exhibits a signal at δ 170–175 ppm, with the N-methyl carbon at δ 35–38 ppm.
  • Infrared Spectroscopy (IR) :
    Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 3200–3350 cm⁻¹ (N–OH stretch) confirm functional group integrity.

  • Mass Spectrometry (MS) :
    Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 286.4 [M+H]⁺, with fragmentation patterns consistent with sequential loss of the hydroxyl (–17 Da) and methyl groups (–15 Da).

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methyltetradecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form N-oxide derivatives.

    Reduction: Reduction of the hydroxamic acid group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-N-methyltetradecanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which could make it useful in cancer therapy.

    Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.

    Industrial Applications: It can be used in the formulation of metal chelating agents for various industrial processes, including water treatment and catalysis.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyltetradecanamide primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of HDAC inhibition, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and leading to increased acetylation of histone proteins, which can affect gene expression.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-Hydroxy-N-methyltetradecanamide with its homologs, highlighting the impact of alkyl chain length on physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Appearance
N-Hydroxy-N-methyldodecanamide 52753-89-6 C₁₃H₂₇NO₂ 229.36 Not reported Likely waxy solid
This compound Not available C₁₅H₃₁NO₂ 257.41 ~55–65 (estimated) White to off-white solid
N-Hydroxy-N-methyloctadecanamide Not available C₁₉H₃₉NO₂ 313.52 ~70–80 (estimated) Waxy solid

Key Observations :

  • Chain Length and Melting Point: Longer alkyl chains increase van der Waals interactions, raising melting points. For example, N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide (C37H75NO4) has a melting point of 69–77°C , while N-(Tetradecyloxyhydroxypropyl)-N-Hydroxyethyldecanamide (C29H59NO4) melts at 45–50°C . This trend supports the estimated range for this compound.
  • Solubility : Shorter-chain derivatives (e.g., N-Hydroxyoctanamide) are more soluble in polar solvents due to reduced hydrophobicity .

Chemical Reactivity and Functional Groups

  • Hydroxamic Acid Group : The -NH-O- moiety enables metal chelation and radical scavenging, a feature shared across N-hydroxy-N-alkylamides .
  • Stability : Longer-chain compounds like N-Hydroxy-N-methyloctadecanamide exhibit greater hydrolytic stability compared to shorter analogs due to steric hindrance from the bulky alkyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.